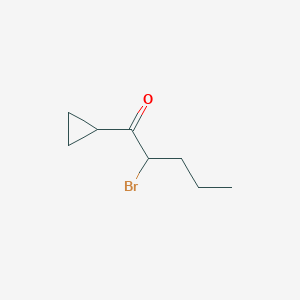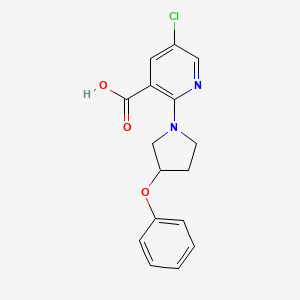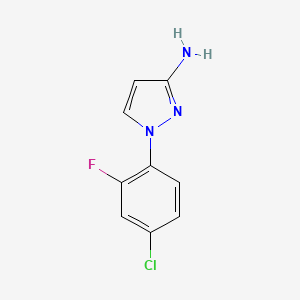
1-(3-Carboxypropanamido)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Carboxypropanamido)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring with two carboxylic acid groups and an amide linkage
Synthetic Routes and Reaction Conditions:
Carboxylation of Cyclopentene: This method involves the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst.
Oxidation of Cyclopentanol: Another approach is the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate to convert the alcohol to the carboxylic acid.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Carboxypropanamido)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amide linkage can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amides, esters.
Scientific Research Applications
1-(3-Carboxypropanamido)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing anti-inflammatory and anti-cancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Carboxypropanamido)cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions, while the amide linkage can participate in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, modulating various biochemical pathways.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Shares the cyclopentane ring structure but lacks the amide linkage.
1-(4-Fluorophenyl)cyclopentane-1-carboxylic acid: Contains a substituted phenyl group, offering different chemical properties and biological activities.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Features a trifluoromethyl group, enhancing its lipophilicity and metabolic stability.
Uniqueness: 1-(3-Carboxypropanamido)cyclopentane-1-carboxylic acid is unique due to its dual carboxylic acid groups and amide linkage, which confer distinct chemical reactivity and biological activity. This structural combination allows for versatile applications in various scientific fields, distinguishing it from other similar compounds.
Properties
CAS No. |
94592-45-7 |
|---|---|
Molecular Formula |
C10H15NO5 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-(3-carboxypropanoylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO5/c12-7(3-4-8(13)14)11-10(9(15)16)5-1-2-6-10/h1-6H2,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
YMFGSENUYYGQQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13923517.png)
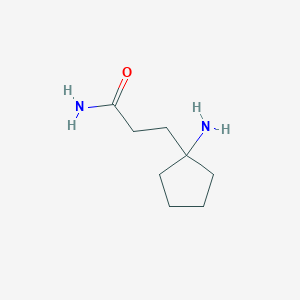
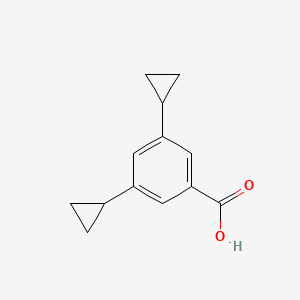
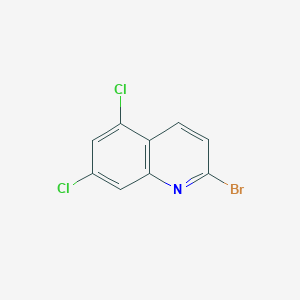
![1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-](/img/structure/B13923542.png)
![2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13923545.png)
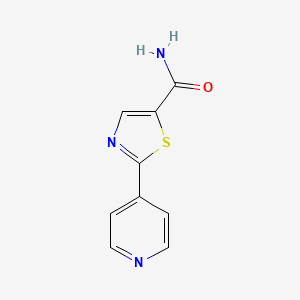
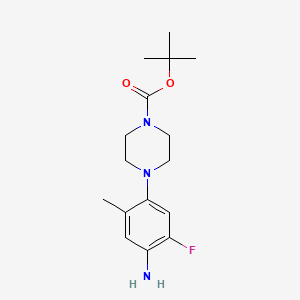
![2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13923560.png)
![Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate](/img/structure/B13923561.png)
